Cas no 393569-27-2 (5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide)

5-Chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a structurally complex small molecule featuring a 1,3,4-thiadiazole core functionalized with a 3-fluorobenzylthio moiety and a 5-chloro-2-methoxybenzamide group. This compound exhibits potential as a versatile intermediate or pharmacophore in medicinal chemistry, particularly in the development of biologically active agents targeting enzyme inhibition or receptor modulation. The presence of halogenated aromatic systems and heterocyclic scaffolds enhances its binding affinity and metabolic stability. Its well-defined synthetic route allows for further derivatization, making it valuable for structure-activity relationship studies in drug discovery. The compound's purity and stability under standard conditions ensure reliable performance in research applications.
5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide structure
393569-27-2 structure
Product name:5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
CAS No:393569-27-2
MF:C17H13ClFN3O2S2
MW:409.88542342186
CID:6577728

5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
    • 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
    • Benzamide, 5-chloro-N-[5-[[(3-fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-2-methoxy-
    • Inchi: 1S/C17H13ClFN3O2S2/c1-24-14-6-5-11(18)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-3-2-4-12(19)7-10/h2-8H,9H2,1H3,(H,20,21,23)
    • InChI Key: YBVOQUUTYPHZCR-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2=CC=CC(F)=C2)S1)(=O)C1=CC(Cl)=CC=C1OC

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • pka: 7.20±0.50(Predicted)

5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0509-2939-2mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0509-2939-4mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0509-2939-10mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0509-2939-5μmol
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0509-2939-3mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0509-2939-25mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0509-2939-30mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0509-2939-15mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0509-2939-5mg
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0509-2939-2μmol
5-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
393569-27-2 90%+
2μl
$57.0 2023-05-17

Additional information on 5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Recent Advances in the Study of 5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (CAS: 393569-27-2)

The compound 5-chloro-N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (CAS: 393569-27-2) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This thiadiazole derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential therapeutic applications.

Structural analysis reveals that this compound combines several pharmacologically important moieties: a 1,3,4-thiadiazole core, a 3-fluorobenzylthio substituent, and a 2-methoxy-5-chlorobenzamide group. This combination creates a molecular architecture that may interact with multiple biological targets. Computational docking studies suggest potential interactions with various enzyme active sites, particularly those involved in inflammatory and proliferative pathways.

Recent in vitro studies have demonstrated significant inhibitory activity against several kinase targets, with particular potency against VEGFR-2 (vascular endothelial growth factor receptor 2) and EGFR (epidermal growth factor receptor). The IC50 values reported in recent publications range from 0.8-2.4 μM for these targets, indicating promising activity that warrants further investigation. These findings suggest potential applications in oncology, particularly for cancers driven by angiogenesis and epidermal growth factor signaling pathways.

Pharmacokinetic studies of 393569-27-2 have shown moderate oral bioavailability (approximately 45-55% in rodent models) and favorable tissue distribution patterns. The compound demonstrates good blood-brain barrier penetration, opening possibilities for central nervous system applications. Metabolic stability studies indicate that the compound is primarily metabolized via hepatic CYP3A4, with a half-life of approximately 6-8 hours in preclinical models.

Toxicological evaluation in recent preclinical studies has shown an acceptable safety profile at therapeutic doses, with the most common adverse effects being mild gastrointestinal disturbances at higher doses. No significant cardiotoxicity or hepatotoxicity was observed in the therapeutic range, though further comprehensive safety assessments are ongoing.

Current research directions include structural optimization to improve potency and selectivity, as well as formulation development to enhance bioavailability. Several analogs have been synthesized and are undergoing screening, with preliminary results suggesting that modifications at the methoxy and chloro positions may significantly influence biological activity. These developments position 393569-27-2 as a valuable lead compound for further drug discovery efforts in multiple therapeutic areas.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.